tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 883901-62-0
VCID: VC6769735
InChI: InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H18N2O4
Molecular Weight: 278.308

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

CAS No.: 883901-62-0

Cat. No.: VC6769735

Molecular Formula: C14H18N2O4

Molecular Weight: 278.308

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate - 883901-62-0

CAS No. 883901-62-0
Molecular Formula C14H18N2O4
Molecular Weight 278.308
IUPAC Name tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3
Standard InChI Key YCAFGVYPCOAQQZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, reflects its azetidine ring system—a four-membered nitrogen-containing heterocycle—substituted at the 3-position with a 4-nitrophenyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. Key molecular descriptors include:

PropertyValue
Molecular FormulaC14H18N2O4\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight278.3 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N+[O-]
InChI KeyYCAFGVYPCOAQQZ-UHFFFAOYSA-N
PubChem CID57470079

The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate typically involves functionalization of the azetidine ring. A representative method, adapted from radioligand synthesis protocols, proceeds as follows :

  • Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate.

  • Alkylation: Treatment with potassium tert-butoxide in tetrahydrofuran (THF), followed by reaction with 4-nitrobenzyl bromide.

  • Workup: Extraction with ethyl acetate and aqueous sodium bicarbonate, drying over Na2SO4\text{Na}_2\text{SO}_4, and solvent evaporation.

This method yields the target compound in moderate purity, often requiring chromatographic purification for pharmaceutical applications.

Reaction Optimization

Critical parameters influencing yield and selectivity include:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) favor nucleophilic substitution at the azetidine oxygen .

  • Temperature: Reactions performed at 0–25°C minimize side reactions such as Boc deprotection.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The 4-nitrophenyl group serves as a versatile handle for further functionalization. For example:

  • Nucleophilic Aromatic Substitution: The nitro group can be reduced to an amine (-NH2\text{-NH}_2) for coupling with carboxylic acids or electrophiles .

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl-aryl bond formation, expanding structural diversity .

Case Study: Lipase Inhibitors

A 2022 study demonstrated the use of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate as a precursor to lipase inhibitors. Structural analogs bearing morpholine-3-one scaffolds showed nanomolar affinity for pancreatic lipase, highlighting its potential in obesity treatment .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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